molecular formula C20H15Cl2N3 B12683249 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 170938-59-7

1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12683249
CAS No.: 170938-59-7
M. Wt: 368.3 g/mol
InChI Key: KXSPLCMPGAOMPO-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring

Preparation Methods

The synthesis of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of Substituents: The 2,4-dichlorophenyl and 4-phenyl-1H-pyrrol-3-yl groups are introduced through subsequent substitution reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrol groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazoles.

Scientific Research Applications

1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the virus from replicating.

Comparison with Similar Compounds

1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other imidazole derivatives:

    Miconazole: An antifungal agent with a similar imidazole core but different substituents.

    Ketoconazole: Another antifungal agent with a similar structure.

    Fenticonazole: An antifungal agent with a similar imidazole core.

The uniqueness of 1H-Imidazole, 1-((2,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

170938-59-7

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C20H15Cl2N3/c21-15-6-7-16(19(22)10-15)20(25-9-8-23-13-25)18-12-24-11-17(18)14-4-2-1-3-5-14/h1-13,20,24H

InChI Key

KXSPLCMPGAOMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=C(C=C(C=C3)Cl)Cl)N4C=CN=C4

Origin of Product

United States

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